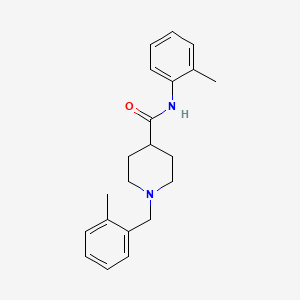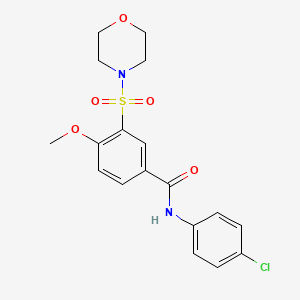![molecular formula C20H23NO2 B4939727 3-phenyl-N-[2-(4-propylphenoxy)ethyl]acrylamide](/img/structure/B4939727.png)
3-phenyl-N-[2-(4-propylphenoxy)ethyl]acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-phenyl-N-[2-(4-propylphenoxy)ethyl]acrylamide, commonly known as PPPEA, is a synthetic compound that has been extensively studied for its potential applications in various scientific research fields. Its unique chemical structure and properties make it a promising candidate for several research applications, including drug discovery, medicinal chemistry, and biochemistry.
Wirkmechanismus
The mechanism of action of PPPEA involves the inhibition of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. It has been shown to bind to the active sites of these enzymes, preventing them from catalyzing their respective reactions.
Biochemical and Physiological Effects:
PPPEA has been shown to exhibit several biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective activities. It has also been shown to exhibit anticancer activity against several cancer cell lines, making it a potential candidate for the development of novel anticancer agents.
Vorteile Und Einschränkungen Für Laborexperimente
PPPEA has several advantages for use in lab experiments, including its potent inhibitory activity against several enzymes, its unique chemical structure, and its potential for the development of novel therapeutic agents. However, it also has several limitations, including its limited solubility in water and its potential for toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research and development of PPPEA, including the synthesis of novel derivatives with improved solubility and potency, the development of novel therapeutic agents for the treatment of various diseases, and the investigation of its potential applications in other scientific research fields, such as materials science and nanotechnology.
In conclusion, PPPEA is a promising compound that has been extensively studied for its potential applications in several scientific research fields. Its unique chemical structure and properties make it a potential candidate for the development of novel therapeutic agents and the investigation of its potential applications in other scientific research fields. Further research is needed to fully understand its potential and limitations.
Synthesemethoden
PPPEA can be synthesized using several methods, including the Knoevenagel condensation reaction and the Horner–Wadsworth–Emmons reaction. The Knoevenagel condensation reaction involves the reaction of an aldehyde or ketone with a malononitrile derivative to form an α,β-unsaturated compound, which can then be reacted with an amine to form PPPEA. The Horner–Wadsworth–Emmons reaction involves the reaction of a phosphonate ester with an aldehyde or ketone to form an α,β-unsaturated compound, which can then be reacted with an amine to form PPPEA.
Wissenschaftliche Forschungsanwendungen
PPPEA has been extensively studied for its potential applications in several scientific research fields, including drug discovery, medicinal chemistry, and biochemistry. It has been shown to exhibit potent inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase, making it a potential candidate for the development of novel therapeutic agents.
Eigenschaften
IUPAC Name |
(E)-3-phenyl-N-[2-(4-propylphenoxy)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-2-6-17-9-12-19(13-10-17)23-16-15-21-20(22)14-11-18-7-4-3-5-8-18/h3-5,7-14H,2,6,15-16H2,1H3,(H,21,22)/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFCXDYETQHXJA-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCCNC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC=C(C=C1)OCCNC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-allyl-2-[3-(4-ethoxyphenoxy)propoxy]benzene](/img/structure/B4939646.png)
![N-{2-[(1-naphthylmethyl)thio]-1,3-benzothiazol-6-yl}-2-(2-pyridinylthio)acetamide](/img/structure/B4939654.png)

![2-[5-(2,5-dichlorobenzyl)-2-imino-1,3-thiazol-3(2H)-yl]-1-phenylethanone hydrobromide](/img/structure/B4939670.png)
![4-[(3,4-dichlorophenyl)amino]-3-(4-methoxybenzyl)-4-oxobutanoic acid](/img/structure/B4939676.png)
![N~2~-(5-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4939682.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(2-hydroxypropyl)ethanediamide](/img/structure/B4939683.png)
![diethyl [2-(4-chloro-2,6-dimethylphenoxy)ethyl]malonate](/img/structure/B4939689.png)
![2-chloro-4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid](/img/structure/B4939692.png)


![tetrahydro-2-furanylmethyl 2,7,7-trimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4939710.png)
![N-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B4939721.png)

